molecular formula C11H15BrN2O3S B5818502 N~2~-(4-bromo-3-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide

N~2~-(4-bromo-3-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide

Numéro de catalogue B5818502
Poids moléculaire: 335.22 g/mol
Clé InChI: UPBPVSXKWIPAGY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N~2~-(4-bromo-3-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide, commonly known as BMS-986165, is a novel small molecule inhibitor of TYK2 and JAK1. It is currently being studied as a potential treatment for autoimmune diseases such as psoriasis, lupus, and inflammatory bowel disease.

Mécanisme D'action

BMS-986165 works by inhibiting TYK2 and JAK1, which are enzymes involved in the signaling pathways that lead to inflammation. By blocking these enzymes, BMS-986165 reduces the production of pro-inflammatory cytokines and other mediators of inflammation, leading to a reduction in inflammation and disease symptoms.
Biochemical and Physiological Effects:
BMS-986165 has been shown to reduce inflammation and improve disease symptoms in animal models of autoimmune diseases. In clinical trials, it has demonstrated efficacy in treating psoriasis and other autoimmune diseases. BMS-986165 has also been shown to be well-tolerated in clinical trials, with no significant adverse effects reported.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of BMS-986165 is its specificity for TYK2 and JAK1, which reduces the risk of off-target effects. However, one limitation of BMS-986165 is its relatively short half-life, which may limit its efficacy in some settings.

Orientations Futures

There are several future directions for research on BMS-986165. One area of interest is the potential use of BMS-986165 in combination with other drugs for the treatment of autoimmune diseases. Another area of interest is the development of more potent and longer-lasting inhibitors of TYK2 and JAK1, which may lead to improved efficacy in treating autoimmune diseases. Finally, further research is needed to fully understand the mechanism of action of BMS-986165 and its potential for use in other disease settings.

Méthodes De Synthèse

The synthesis of BMS-986165 involves several steps, including the reaction of 4-bromo-3-methylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-methyl-N-(methylsulfonyl)glycine to form the intermediate, which is then treated with N,N-dimethylformamide dimethyl acetal to yield the final product.

Applications De Recherche Scientifique

BMS-986165 has been the subject of several scientific studies, including preclinical and clinical trials. In preclinical studies, BMS-986165 has been shown to reduce inflammation and improve disease symptoms in animal models of autoimmune diseases. In clinical trials, BMS-986165 has demonstrated efficacy in treating psoriasis and is currently being studied for other autoimmune diseases.

Propriétés

IUPAC Name

2-(4-bromo-3-methyl-N-methylsulfonylanilino)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O3S/c1-8-6-9(4-5-10(8)12)14(18(3,16)17)7-11(15)13-2/h4-6H,7H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBPVSXKWIPAGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N(CC(=O)NC)S(=O)(=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.